molecular formula C5H9Cl2N B13219990 2-(2,2-Dichlorocyclopropyl)ethan-1-amine

2-(2,2-Dichlorocyclopropyl)ethan-1-amine

Cat. No.: B13219990
M. Wt: 154.03 g/mol
InChI Key: DQYYLSNTRCSJPX-UHFFFAOYSA-N
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Description

2-(2,2-Dichlorocyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C₅H₉Cl₂N. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an ethanamine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine typically involves the reaction of 2,2-dichlorocyclopropane with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichlorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-(2,2-Dichlorocyclopropyl)ethan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound with similar properties.

    This compound derivatives: Various derivatives with different substituents on the cyclopropyl ring.

Uniqueness

This compound is unique due to its specific structural features, such as the dichlorocyclopropyl ring and ethanamine group. These features confer distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications.

Properties

Molecular Formula

C5H9Cl2N

Molecular Weight

154.03 g/mol

IUPAC Name

2-(2,2-dichlorocyclopropyl)ethanamine

InChI

InChI=1S/C5H9Cl2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2

InChI Key

DQYYLSNTRCSJPX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)CCN

Origin of Product

United States

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